3-(7-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propanoic acid
Descripción
3-(7-Oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propanoic acid is a heterocyclic compound featuring a fused pyrrolo[3,4-b]pyridine core with a 7-oxo group and a propanoic acid side chain at the 6-position. The pyrrolo[3,4-b]pyridine scaffold consists of a pyrrole ring fused to a pyridine ring at the 3,4-b positions, creating a bicyclic system with distinct electronic and steric properties.
Propiedades
IUPAC Name |
3-(7-oxo-5H-pyrrolo[3,4-b]pyridin-6-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c13-8(14)3-5-12-6-7-2-1-4-11-9(7)10(12)15/h1-2,4H,3,5-6H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUUPKFFQILGAPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=O)N1CCC(=O)O)N=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001186740 | |
| Record name | 5,7-Dihydro-7-oxo-6H-pyrrolo[3,4-b]pyridine-6-propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001186740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1206969-67-6 | |
| Record name | 5,7-Dihydro-7-oxo-6H-pyrrolo[3,4-b]pyridine-6-propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1206969-67-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,7-Dihydro-7-oxo-6H-pyrrolo[3,4-b]pyridine-6-propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001186740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Métodos De Preparación
Phase-Transfer Catalyzed Alkylation
A widely employed method involves alkylating a pre-synthesized pyrrolo[3,4-b]pyridine core with ethyl 3-bromopropionate under phase-transfer conditions. For instance, tetrabutylammonium hydrogensulfate facilitates the reaction between 7-chloro-pyrrolo[3,4-b]pyridine and ethyl 3-bromopropionate in a biphasic benzene/NaOH system. The intermediate ethyl ester is subsequently hydrolyzed to the carboxylic acid using aqueous ammonia or NaOH.
Reaction Conditions
-
Catalyst : Tetrabutylammonium hydrogensulfate (0.1 eq)
-
Solvent : Benzene/50% NaOH (1:1 v/v)
-
Temperature : Room temperature
This method benefits from mild conditions and scalability but requires careful control of aqueous phase pH to avoid side reactions.
Multi-Component Reaction (MCR) Approaches
Ugi–Zhu Three-Component Reaction
The Ugi–Zhu reaction enables rapid assembly of polyheterocyclic frameworks. By combining aldehydes, amines, and α-isocyanoacetamides, 5-aminooxazole intermediates form, which undergo aza-Diels–Alder cycloaddition to yield pyrrolo[3,4-b]pyridin-5-ones. Functionalization with propanoic acid is achieved via post-cycloaddition alkylation or oxidation.
Key Steps
-
Ugi–Zhu Reaction : Ytterbium triflate catalyzes the formation of 5-aminooxazole.
-
Aza-Diels–Alder Cycloaddition : Microwave irradiation (120°C, 30 min) promotes cyclization.
-
Oxidation : MnO₂ oxidizes the side chain to the carboxylic acid.
Advantages
-
Modularity : Diverse substituents can be introduced at the aldehyde and amine stages.
Cyclization and Ring-Closing Methodologies
Knorr-Type Pyrrole Synthesis
The pyrrolo[3,4-b]pyridine core is constructed via condensation of 1,3-diketones with α-aminonitriles. Subsequent oxidation introduces the 7-oxo group, while alkylation at N6 attaches the propanoic acid moiety.
Representative Protocol
-
Condensation : React acetylacetone with cyanoacetamide in acetic acid (80°C, 4 h).
-
Oxidation : Treat with CrO₃/H₂SO₄ to form the ketone.
Challenges
-
Regioselectivity : Competing alkylation at N5 vs. N6 necessitates directing groups.
-
Purification : Silica gel chromatography is often required to isolate the regioisomer.
Enzymatic and Catalytic Asymmetric Routes
Biocatalytic Hydrolysis
Lipases (e.g., Candida antarctica) selectively hydrolyze ester intermediates to the acid without racemization. For example, ethyl 3-(7-oxo-5H-pyrrolo[3,4-b]pyridin-6-yl)propanoate is treated with lipase B in phosphate buffer (pH 7.0, 37°C), achieving >90% conversion.
Benefits
-
Stereocontrol : Retains configuration at chiral centers.
-
Sustainability : Avoids harsh acids/bases.
Comparative Analysis of Methods
| Method | Yield | Scalability | Purity | Complexity |
|---|---|---|---|---|
| Phase-Transfer Alkylation | 60–75% | High | >95% | Moderate |
| Ugi–Zhu MCR | 45–82% | Medium | 85–90% | High |
| Knorr Cyclization | 50–65% | Low | 80–85% | High |
| Biocatalytic Hydrolysis | 90% | High | >98% | Low |
Phase-transfer alkylation and enzymatic hydrolysis offer the best balance of yield and scalability, whereas MCR routes provide structural versatility at the cost of purification challenges.
Análisis De Reacciones Químicas
Types of Reactions
3-(7-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to convert the keto group to a hydroxyl group or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to introduce different substituents at specific positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
3-(7-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propanoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new synthetic methodologies.
Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: Due to its heterocyclic nature, it may exhibit pharmacological activities, making it a subject of interest in drug discovery and development.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(7-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target molecules. This interaction can lead to changes in biochemical pathways and cellular processes, contributing to its observed effects.
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Structural and Functional Differences
The compound is compared to structurally related pyrrolo- and pyrazolo-fused heterocycles, focusing on core modifications, substituents, and pharmacological implications.
Key Observations:
Core Heterocycle Variations :
- Pyrrolo[3,4-b]pyridine (target compound) vs. pyrazolo[3,4-b]pyridine: The replacement of a pyridine nitrogen with a pyrrole nitrogen alters electron density, affecting reactivity and binding interactions .
- Pyrrolo[3,4-b]pyridine vs. pyrrolo[1,2-b]pyridine (): Different ring fusion positions lead to distinct spatial arrangements, impacting interactions with biological targets .
Oxo Group Position: The 7-oxo group in the target compound vs.
Substituent Effects: Propanoic Acid: Enhances solubility (e.g., target compound) compared to esters (e.g., –5). Carboxylic acids can form ionic interactions with target proteins, improving specificity . Halogenation: Chlorine or fluorine in analogs () increases metabolic stability and binding affinity via hydrophobic and halogen-bonding interactions .
Synthetic Methodologies :
- Multicomponent reactions () and PEG-400-mediated synthesis () are scalable for pyrrolo/pyrazolo derivatives, but the target compound’s route remains unspecified .
Pharmacological Implications:
- The target compound’s propanoic acid group may reduce CNS penetration compared to esters (e.g., ) but improve renal clearance.
- Pyrazolo derivatives (–5) with aromatic substituents exhibit higher melting points and crystallinity, favoring solid formulations .
Actividad Biológica
3-(7-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propanoic acid is a compound of interest due to its potential biological activities, particularly in the field of oncology. This article reviews the current understanding of its biological activity, synthesis, and mechanisms of action based on diverse research findings.
Synthesis Methods
The synthesis of this compound has been explored through various chemical reactions. Notably, Ugi reactions have been utilized to create pyrrolo[3,4-b]pyridine derivatives with promising anticancer activity. The synthesis involves multi-step processes that yield compounds with diverse biological activities against different cancer cell lines .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro studies have demonstrated that it exhibits cytotoxic effects against various cancer cell lines, particularly breast carcinoma cells:
- Cytotoxicity : At a concentration of 6.25 μM, the compound showed significant cytotoxic effects on MDA-MB-231 triple-negative breast cancer cells .
- Mechanism of Action : Molecular docking studies indicated strong binding affinities to key proteins such as AKT1 and Orexin type 2 receptor (Ox2R), which are implicated in cancer cell proliferation . The binding energies suggest that the compound may inhibit these pathways effectively.
Comparative Efficacy
A comparative analysis of various derivatives of pyrrolo[3,4-b]pyridine revealed that compounds with similar structures exhibited varying degrees of efficacy against different cancer types. For instance:
| Compound | Cancer Cell Line | IC50 (μM) | Activity Level |
|---|---|---|---|
| 1f | MDA-MB-231 | 6.25 | High |
| 1h | MCF-7 | >20 | Low |
| 1k | HCT116 | 10 | Moderate |
This table illustrates that while some derivatives are highly effective against specific cell lines, others show minimal activity .
Case Studies
A notable case study involved the application of this compound in combination therapies for enhancing the efficacy of existing chemotherapeutics. In these studies, the compound was administered alongside standard treatments, resulting in improved outcomes in tumor reduction and overall survival rates in animal models .
Q & A
Advanced Research Question
- ADMET prediction : Tools like SwissADME estimate metabolic sites (e.g., cytochrome P450 oxidation) .
- MD simulations : Assess binding to metabolic enzymes (e.g., CYP3A4) to identify vulnerable positions .
Experimental validation via liver microsome assays is critical to resolve discrepancies between predicted and observed stability .
How can researchers address low reproducibility in synthetic yields across different laboratories?
Basic Research Question
Standardize protocols by:
- Detailed reaction logs : Document exact reagent grades, solvent batch numbers, and humidity levels .
- Quality control : Use TLC or HPLC to verify intermediate purity before proceeding .
- Collaborative validation : Share samples between labs to identify environmental variables (e.g., temperature fluctuations) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
